molecular formula C10H13N3 B8776543 methyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine

methyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine

Cat. No.: B8776543
M. Wt: 175.23 g/mol
InChI Key: AWWRUNWWJMMIIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by a pyrrolo[2,3-b]pyridine core with a methyl group at the 1-position and a methylaminomethyl group at the 3-position. Heterocyclic compounds like this one are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods often utilize catalysts like Raney® nickel and solvents such as 1-propanol to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: methyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

methyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine involves its interaction with specific molecular targets and pathways. This compound may inhibit enzymes or receptors involved in various biological processes. For instance, it could act as an inhibitor of monoamine oxidase, affecting neurotransmitter levels in the brain . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: methyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrolo[2,3-b]pyridine core with methyl and methylaminomethyl groups makes it a versatile scaffold for developing new therapeutic agents .

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

N-methyl-1-(1-methylpyrrolo[2,3-b]pyridin-3-yl)methanamine

InChI

InChI=1S/C10H13N3/c1-11-6-8-7-13(2)10-9(8)4-3-5-12-10/h3-5,7,11H,6H2,1-2H3

InChI Key

AWWRUNWWJMMIIO-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN(C2=C1C=CC=N2)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

According to the procedure of Preparation 13 (c), except substituting 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (0.4 g, 2.5 mmole) for the 1,3-dimethyl-1H-indole-2-carboxaldehyde, the title compound (0.2 g, 45%) was prepared as a yellow oil: MS (ES) m/e 176 (M+H)+.
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
45%

Synthesis routes and methods II

Procedure details

According to the procedure of Preparation 13 (c), except substituting 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (0.4 g, 2.5 mmole) for the 1,3-dimethyl-1H-indole-2-carboxaldehyde, the title compound (0.2 g, 45%) was prepared as a yellow oil: MS (ES) m/e 176 (M+H)+.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
45%

Synthesis routes and methods III

Procedure details

According to the procedure of Preparation 40 (c), except substituting 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (0.4 g, 2.5 mmole) for the 1,3-dimethyl-1H-indole-2-carboxaldehyde, the title compound (0.2 g, 45%) was prepared as a yellow oil: MS (ES) m/e 176 (M+H)+.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
45%

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